
7,8-Dichloro-4-methylquinoline
Vue d'ensemble
Description
7,8-Dichloro-4-methylquinoline, also known as DCQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties. In
Mécanisme D'action
The mechanism of action of 7,8-Dichloro-4-methylquinoline involves the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 7,8-Dichloro-4-methylquinoline also inhibits the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
7,8-Dichloro-4-methylquinoline has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. It also inhibits the replication of herpes simplex virus and hepatitis C virus. In addition, 7,8-Dichloro-4-methylquinoline has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7,8-Dichloro-4-methylquinoline in lab experiments is its relatively simple synthesis method and low cost. However, 7,8-Dichloro-4-methylquinoline is known to be unstable in the presence of light and air, which can affect its potency and reproducibility. In addition, 7,8-Dichloro-4-methylquinoline has been shown to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 7,8-Dichloro-4-methylquinoline. One area of research is the development of novel 7,8-Dichloro-4-methylquinoline derivatives with improved pharmacological properties and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the antitumor and antiviral effects of 7,8-Dichloro-4-methylquinoline. Additionally, 7,8-Dichloro-4-methylquinoline could be studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, 7,8-Dichloro-4-methylquinoline is a promising compound that has been extensively studied for its potential therapeutic applications in various fields of science. Its unique chemical structure and pharmacological properties make it a valuable tool for the development of novel drugs and the study of various biological processes. However, further research is needed to fully understand the mechanisms of action and potential applications of 7,8-Dichloro-4-methylquinoline.
Applications De Recherche Scientifique
7,8-Dichloro-4-methylquinoline has been studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of novel drugs.
Propriétés
Nom du produit |
7,8-Dichloro-4-methylquinoline |
|---|---|
Formule moléculaire |
C10H7Cl2N |
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
7,8-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,1H3 |
Clé InChI |
HSWJVQLKPGNMKM-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl |
SMILES canonique |
CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


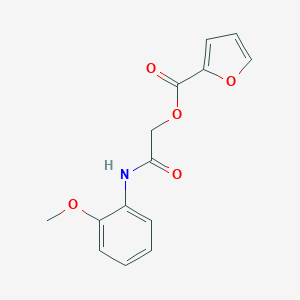
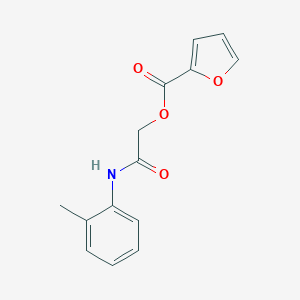


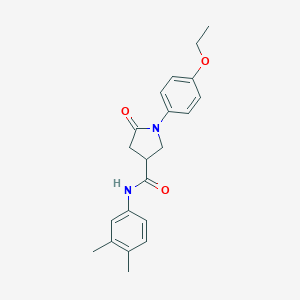
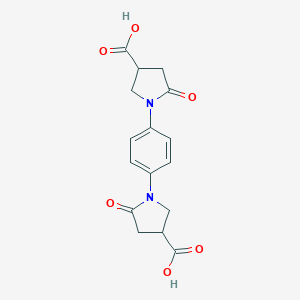

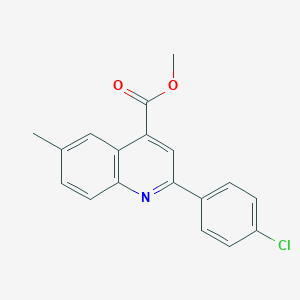
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)